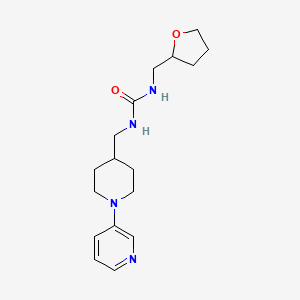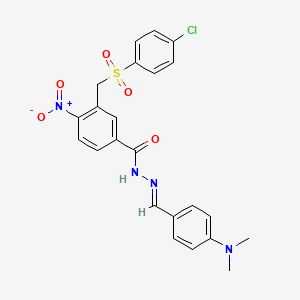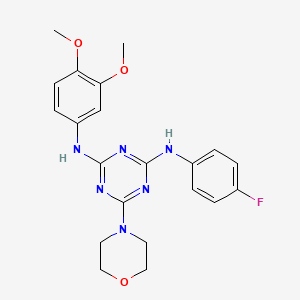
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is a urea-based molecule that has been synthesized through a multi-step process involving the use of various reagents and solvents.
作用機序
The exact mechanism of action of 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is not fully understood. However, studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease. Additionally, the compound has been shown to have antibacterial and antiviral properties.
実験室実験の利点と制限
One of the main advantages of using 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea in lab experiments is its potential therapeutic applications. The compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. Additionally, the compound has been tested for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which requires the use of various reagents and solvents.
将来の方向性
There are several future directions for the study of 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea. One potential direction is the development of more efficient synthesis methods that can reduce the use of hazardous reagents and solvents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. The compound could also be tested for its potential use in the treatment of other diseases and disorders. Finally, the compound could be modified to improve its pharmacokinetic properties and reduce any potential side effects.
合成法
The synthesis of 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent to form the intermediate compound, 1-(pyridin-3-yl)piperidin-4-ol. The intermediate is then reacted with 2-chloro-N-(tetrahydrofuran-2-ylmethyl)acetamide to form the final product, 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea.
科学的研究の応用
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-cancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has been tested for its potential use in the treatment of bacterial and viral infections.
特性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(20-13-16-4-2-10-23-16)19-11-14-5-8-21(9-6-14)15-3-1-7-18-12-15/h1,3,7,12,14,16H,2,4-6,8-11,13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJXDNMAPGISLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d][1,2,3]triazol-5-yl)azetidine-3-carboxamide](/img/structure/B2692879.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2692885.png)


![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2692889.png)


![8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2692893.png)


![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)
